molecular formula C6H6N4 B6599890 3-azidoaniline CAS No. 14994-81-1

3-azidoaniline

Cat. No.: B6599890
CAS No.: 14994-81-1
M. Wt: 134.14 g/mol
InChI Key: QNLSJPUEPXAOGG-UHFFFAOYSA-N
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Description

3-Azidoaniline (C₆H₆N₄) is an aromatic amine substituted with an azide (-N₃) group at the meta position. It is characterized as a yellow oil with an unpleasant odor, explodes upon heating, and is volatile with steam . The compound is highly soluble in ethanol and is synthesized by heating 3-azido-phenyloxamic acid with concentrated potassium hydroxide (KOH) . Its molecular weight is 163.14 g/mol, and it is primarily used as a precursor in click chemistry for synthesizing triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Properties

IUPAC Name

3-azidoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-6(4-5)9-10-8/h1-4H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLSJPUEPXAOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Azidoaniline can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with sodium azide in the presence of a copper catalyst. The reaction typically takes place in a mixture of ethanol and water at elevated temperatures . Another method involves the diazotization of 3-nitroaniline followed by reduction and subsequent azidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the potentially explosive azide compounds .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds
3-Azidoaniline serves as a precursor in the synthesis of various heterocyclic compounds. The azido group can undergo cycloaddition reactions, particularly with alkynes, to form stable triazole derivatives through "click chemistry" methods. This property is advantageous for creating complex molecular architectures used in pharmaceuticals and materials science.

Photo-reactive Polymers
The compound is utilized in the development of photo-reactive polymers. Due to its ability to undergo photochemical reactions upon UV exposure, this compound can be incorporated into polymer matrices to create materials that change properties when exposed to light.

Biological Applications

Protein Labeling and Tracking
In biological research, this compound is employed for the modification of biomolecules. Its azido group allows for covalent bonding with specific amino acids in proteins, making it useful for photoaffinity labeling. This technique enables researchers to study protein interactions and signal transduction pathways effectively.

Drug Development
The compound has been investigated for its potential in drug development, especially in synthesizing bioactive molecules that could target specific diseases, including cancer. Its ability to modify biomolecules enhances the efficacy of therapeutic agents by improving their specificity and reducing side effects .

Industrial Applications

Production of Fluorescent Materials
this compound is also used in industrial applications for producing fluorescent materials. The compound's derivatives can exhibit unique photochemical properties that are exploited in developing sensors and imaging agents .

Case Study 1: Click Chemistry Applications

A study highlighted the successful application of this compound in synthesizing triazole compounds via copper-catalyzed cycloaddition reactions. The optimization of reaction conditions demonstrated that using CuI as a catalyst significantly enhanced product yields .

Case Study 2: Antimicrobial Properties

Research on azidoaniline derivatives indicated their potential as antimicrobial agents. The photochemical properties of these compounds were leveraged to develop new formulations with enhanced efficacy against bacterial strains, showcasing their versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 3-azidoaniline primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amino group, allowing for further functionalization and incorporation into more complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Anilines

(a) 3-Iodoaniline (C₆H₆IN)
  • Structural Difference : Iodo (-I) substituent instead of azide (-N₃).
  • Properties: Higher molecular weight (233.04 g/mol vs. 163.14 g/mol) due to iodine . Less reactive in cycloaddition reactions but participates in Suzuki-Miyaura cross-coupling. Non-explosive, unlike 3-azidoaniline .
(b) 3-Nonyl-N-(3-nonylphenyl)aniline (C₃₀H₄₇N)
  • Structural Difference: Bulky nonyl chains instead of azide.
  • Properties :
    • Higher hydrophobicity due to alkyl chains.
    • Used in surfactants and polymers, contrasting with this compound’s role in click chemistry .

Azide-Containing Analogues

(a) 3-Azidobenzonitrile (C₇H₄N₄)
  • Structural Difference : Nitrile (-CN) group at the para position.
  • Used in photoaffinity labeling, leveraging the azide’s photoreactivity .
(b) 3-Azido-2H-azirines
  • Structural Difference : Azirine ring fused with azide.
  • Properties :
    • Extremely explosive in pure form, requiring dilute solutions for handling .
    • Reactivity in ring-opening reactions contrasts with this compound’s cycloaddition applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-azidoaniline, and how is its purity validated?

  • Answer : this compound is synthesized via the alkaline hydrolysis of 3-azido-phenyloxamic acid using concentrated potassium hydroxide (KOH) under controlled heating . Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm aromatic proton environments and azide functional groups. Infrared (IR) spectroscopy further verifies the presence of the N₃ stretch (~2100 cm⁻¹). Mass spectrometry (MS) and elemental analysis are recommended for molecular weight confirmation and stoichiometric validation .
Key Characterization Data
Molecular Formula: C₆H₆N₄
Molecular Weight: 134.14 g/mol
IR (N₃ stretch): ~2100 cm⁻¹
Solubility: Ethanol, ethyl alcohol

Q. How does the solubility profile of this compound influence experimental design?

  • Answer : this compound is highly soluble in alcohols (ethanol, methanol) but volatile under steam distillation conditions . This solubility necessitates alcohol-based reaction media for homogeneous mixing in coupling reactions. However, volatility requires closed systems to prevent loss during reflux or distillation. For aqueous-phase applications, co-solvents like dimethyl sulfoxide (DMSO) or acetonitrile are recommended to enhance stability.

Advanced Research Questions

Q. What methodologies mitigate thermal instability during reactions involving this compound?

  • Answer : this compound decomposes explosively upon heating, requiring strict temperature control (<50°C) . Methodologies include:

  • Low-Temperature Techniques : Use ice baths or cryogenic reactors for azide coupling (e.g., Staudinger reactions).
  • Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidative decomposition.
  • Real-Time Monitoring : Employ differential scanning calorimetry (DSC) to detect exothermic events.
  • Alternative Azide Sources : Substitute with stabilized azide reagents (e.g., polymer-supported azides) for high-temperature applications.

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Answer : Discrepancies in stability studies often arise from variations in solvent polarity, trace impurities, or exposure to light/moisture. To resolve contradictions:

Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous solvents, inert gas).

Analytical Cross-Validation : Use tandem techniques (e.g., HPLC-MS, TGA-FTIR) to correlate decomposition products with thermal/oxidative pathways .

Computational Modeling : Apply density functional theory (DFT) to predict decomposition energetics and identify critical stability thresholds .

Q. What advanced analytical methods characterize this compound decomposition products?

  • Answer : Decomposition pathways (e.g., cyclization to benzotriazoles or nitrogen release) are analyzed via:

  • GC-MS : Identifies volatile byproducts like NH₃ or N₂ .
  • HPLC-UV/HRMS : Detects non-volatile aromatic intermediates.
  • X-ray Crystallography : Resolves crystalline byproduct structures.
  • In Situ Spectroscopy : Raman or IR monitors real-time azide degradation .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in academic labs?

  • Answer : Key protocols include:

  • Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields.
  • Ventilation : Use fume hoods for all procedures to avoid inhaling toxic vapors.
  • Storage : Store in amber glass at 2–8°C, away from metals or reducing agents .
  • Emergency Protocols : Neutralize spills with cold 10% sodium bicarbonate and evacuate if decomposition occurs .

Methodological Recommendations

  • Contradiction Analysis : Apply principles from qualitative research (e.g., iterative data triangulation) to reconcile conflicting stability or reactivity data .
  • Safety-by-Design : Integrate hazard assessments (e.g., HAZOP) into experimental workflows to preempt risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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